molecular formula C18H19FN4O B7155442 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide

Cat. No.: B7155442
M. Wt: 326.4 g/mol
InChI Key: PUBRKUDCQAHFQW-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide is a synthetic organic compound that features a complex structure incorporating a fluorinated phenyl ring, an imidazole moiety, and a pyrrole carboxamide group

Properties

IUPAC Name

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-13(2)23-8-3-4-17(23)18(24)21-11-14-5-6-16(15(19)10-14)22-9-7-20-12-22/h3-10,12-13H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRKUDCQAHFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C1C(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide typically involves multi-step organic synthesis. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted through nucleophilic aromatic substitution (S_NAr) reactions using nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Amines, Thiols

    Catalysts: Palladium-based catalysts for coupling reactions

Major Products

    Oxidation: Formation of pyrrole N-oxides

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. The imidazole ring is known for its role in enzyme inhibition, making this compound a candidate for the development of enzyme inhibitors.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorinated phenyl ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide
  • N-[(3-bromo-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide
  • N-[(3-methyl-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide

Uniqueness

The presence of the fluorine atom in N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in better pharmacokinetic properties, making it a more promising candidate for drug development.

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